molecular formula C9H11N3OS B8350214 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

Cat. No. B8350214
M. Wt: 209.27 g/mol
InChI Key: YMADWDSBNHMPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

3-methyl-6-propyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H11N3OS/c1-3-4-6-10-8(13)7-5(2)12-14-9(7)11-6/h3-4H2,1-2H3,(H,10,11,13)

InChI Key

YMADWDSBNHMPHY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NS2)C)C(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Butyrylamino-3-methyl-isothiazole-4-carboxylic acid amide (method 6) (1.9 g, 8.3 mmol) was suspended in 75 mL of 30% NH3 and then was heated to 140° C. for 4 h in a pressure reactor. The mixture was cooled and neutralized to pH 8. The precipitated 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one was filtered off, washed with water (100 mL) and dried in vacuum oven at 40° C. overnight to get 800 mg (34%) of pure product. 1H NMR (300 MHz) δ 1.03 (t, 3H), 1.74 (m, 2H), 2.67 (t, 3H), 2.78 (s, 3H).
Name
5-Butyrylamino-3-methyl-isothiazole-4-carboxylic acid amide
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

A mixture of 29 (3.0 g, 19.1 mmol), trimethyl orthobutyrate (7.0 mL) in acetic anhydride (7.0 mL) was heated at 130° C. in an open flask for 3 h, then cooled to room temperature and poured into ice water. The mixture was extracted with EtOAc for 3 times. The combined organic layers were dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel column chromatography to give 30 (1.6 g, 40%) as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ 12.15 (brs, 1H), 2.81 (s, 3H), 2.78 (t, J=7.68 Hz, 2H), 1.90 (m, 2H), 1.07 (t, J=7.37 Hz, 3H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
40%

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